4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
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Overview
Description
The closest compound I found is “(5E)-5-[(4-ethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonitrile” with a molecular formula of C21H23N3O3 and a molecular weight of 365.42562 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Scientific Research Applications
Applications in Nanofluidics and Ion Channels
Optical Gating of Synthetic Ion Channels : The compound 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, which is structurally similar to 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid, was utilized to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. The photolabile hydrophobic molecules, which can be removed by irradiation, were used on the inner surface of the channels. This led to the generation of hydrophilic groups and enabled UV-light-triggered permselective transport of ionic species through the channels. The potential applications of this technology include light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Inhibitory Potential in Enzymatic Processes
Novel Indole-Based Hybrid Oxadiazole Scaffolds : 4-(1H-indol-3-yl)butanoic acid, a compound with a core structure resembling the compound , was used in the synthesis of various novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These synthesized molecules demonstrated potent in vitro inhibitory potential against the urease enzyme. The enzyme inhibitory kinetics and in silico study of these scaffolds supported their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).
Exploration of Supramolecular Synthons
Supramolecular Synthons in N-(Aryl)-Succinamic and Maleamic Acids : Research into the crystals of N-(aryl)-succinamic and maleamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, provided insights into the hetero R2 2 (8) synthon comprising N H⋯O = C(acid) and O H⋯Npyridyl hydrogen bonds. This led to the formation of one-dimensional helical columns, stabilized by C H⋯O = C(acid) interactions, contributing to our understanding of molecular interactions and crystal structure formation (PrakashShet et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-12-5-7-13(8-6-12)19-16(20)10-15(17(21)22)18-11-14-4-3-9-23-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDQVWKOJDNFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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